N-(2,6-Dimethylphenyl)-3-(2-methoxyethoxy)propanamide
Description
N-(2,6-Dimethylphenyl)-3-(2-methoxyethoxy)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl ring substituted with two methyl groups and a propanamide moiety linked to a methoxyethoxy group
Properties
CAS No. |
62593-64-0 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3-(2-methoxyethoxy)propanamide |
InChI |
InChI=1S/C14H21NO3/c1-11-5-4-6-12(2)14(11)15-13(16)7-8-18-10-9-17-3/h4-6H,7-10H2,1-3H3,(H,15,16) |
InChI Key |
GCOSKBBYPKAKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCOCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-3-(2-methoxyethoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenylamine and 3-(2-methoxyethoxy)propanoic acid.
Amidation Reaction: The primary synthetic route involves the amidation of 2,6-dimethylphenylamine with 3-(2-methoxyethoxy)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, followed by purification using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-3-(2-methoxyethoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-3-(2-methoxyethoxy)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)acetamide: Similar structure but lacks the methoxyethoxy group.
N-(2,6-Dimethylphenyl)-3-ethoxypropanamide: Similar structure with an ethoxy group instead of a methoxyethoxy group.
Uniqueness
N-(2,6-Dimethylphenyl)-3-(2-methoxyethoxy)propanamide is unique due to the presence of the methoxyethoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.
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